molecular formula C18H17F3O B1327687 3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898793-07-2

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327687
CAS No.: 898793-07-2
M. Wt: 306.3 g/mol
InChI Key: HDSZEQGGVFVWHS-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone
  • 3-(2,3-Dimethylphenyl)-3’-trifluoromethylacetophenone
  • 3-(2,3-Dimethylphenyl)-3’-trifluoromethylbenzophenone

Comparison: Compared to similar compounds, 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone is unique due to its specific substitution pattern and the presence of both dimethyl and trifluoromethyl groups

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-5-3-6-14(13(12)2)9-10-17(22)15-7-4-8-16(11-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZEQGGVFVWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644643
Record name 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-07-2
Record name 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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